molecular formula C22H20N2O2 B5212844 (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol

Cat. No.: B5212844
M. Wt: 344.4 g/mol
InChI Key: BQBITIRKQSSNFH-UHFFFAOYSA-N
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Description

The compound (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is an organic molecule that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Benzylation: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Methoxyphenyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of benzimidazole compounds are known for their therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. This compound may serve as a lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Methylbenzimidazole: A derivative with a methyl group substitution.

    Phenylbenzimidazole: A derivative with a phenyl group substitution.

Uniqueness

(1-benzyl-1H-benzimidazol-2-yl)(2-methoxyphenyl)methanol is unique due to its combination of a benzyl group and a methoxyphenyl group on the benzimidazole core. This specific substitution pattern imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-26-20-14-8-5-11-17(20)21(25)22-23-18-12-6-7-13-19(18)24(22)15-16-9-3-2-4-10-16/h2-14,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBITIRKQSSNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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